JPS016 TFA

PROTAC HDAC degradation cancer epigenetics

JPS016 TFA is a VHL-recruiting PROTAC that catalytically degrades HDAC1/2, not merely inhibits. This mechanism drives 4000+ transcriptomic changes and apoptosis in HCT116 cells. Unlike pan-HDAC inhibitors, it enables sustained target removal. Ideal for studying PROTAC-induced apoptosis, hook effects, and PINK1/Parkin mitophagy in cardiovascular models. Ensure experimental reproducibility with this validated research tool.

Molecular Formula C50H64F3N7O10S
Molecular Weight 1012.1 g/mol
Cat. No. B15139093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPS016 TFA
Molecular FormulaC50H64F3N7O10S
Molecular Weight1012.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1
InChIKeyBGRMJDPESDCFLV-JRFLAUIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPS016 (TFA) Class I HDAC Degrader PROTAC® for Selective HDAC1/2 Degradation Research Procurement


JPS016 (TFA) is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) designed to selectively degrade class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2 [1]. The compound comprises an HDAC-targeting benzamide moiety connected via a 15-atom linker to a VHL E3 ligase ligand, enabling it to form a ternary complex that recruits the ubiquitin-proteasome system for target degradation . JPS016 demonstrates submicromolar degradation potency in HCT116 cells and induces broad transcriptomic changes linked to apoptosis .

Why JPS016 (TFA) Cannot Be Substituted by Generic HDAC Inhibitors or Alternative PROTACs in Degradation-Focused Studies


JPS016 (TFA) is not a conventional HDAC inhibitor; it is a heterobifunctional PROTAC that catalytically degrades HDAC1/2 via the ubiquitin-proteasome system, leading to sustained target removal rather than transient enzymatic inhibition [1]. This distinct mechanism yields transcriptomic and phenotypic outcomes—including the up- or down-regulation of nearly 4000 differentially expressed genes and potent apoptosis induction—that are not recapitulated by pan-HDAC inhibitors like CI-994 or even structurally related VHL-based PROTACs with differing linker composition or E3 ligase recruitment . Substituting JPS016 with a generic HDAC inhibitor or an alternative PROTAC risks confounding experimental results due to divergent degradation profiles, hook effects, and isoform selectivity [2].

JPS016 (TFA) Quantitative Differentiation Evidence: Comparative Degradation, Cytotoxicity, and Transcriptomic Impact


JPS016 (TFA) Demonstrates Superior HDAC1 Degradation Potency (DC50 = 530 nM) vs. HDAC3-Selective PROTAC JPS036 in HCT116 Cells

JPS016 exhibits a DC50 of 530 nM for HDAC3 and 550 nM for HDAC1, with maximum degradation (Dmax) of 77% for HDAC1, 66% for HDAC3, and 45% for HDAC2. In contrast, JPS036 (PROTAC 22) is a selective HDAC3 degrader with minimal impact on HDAC1/2, resulting in significantly fewer differentially expressed genes (DEGs) and negligible apoptosis . This head-to-head comparison highlights JPS016's balanced HDAC1/2 degradation profile, which correlates with robust apoptotic induction and broad transcriptomic reprogramming—phenotypes not observed with JPS036 [1].

PROTAC HDAC degradation cancer epigenetics

JPS016 (TFA) Linker Optimization Yields Enhanced HDAC1/3 Degradation vs. Parent PROTAC 1 at 1 µM in HCT116 Cells

Incorporation of two oxygen atoms into a 15-atom linker (JPS016) resulted in significantly enhanced HDAC1 and HDAC3 degradation levels compared to the parent PROTAC 1 (12-atom alkyl linker) at 1 µM concentration, while HDAC2 degradation was marginally increased at 10 µM [1]. This linker optimization was critical for achieving submicromolar degradation potency, as compounds with PEG linkers or piperazine modifications (10–13) lost nearly all degradation activity [2].

PROTAC linker optimization HDAC1 degradation SAR

JPS016 (TFA) Induces Broad Transcriptomic Reprogramming vs. CI-994 Pan-HDAC Inhibitor in HCT116 Cells

JPS016 treatment up- or down-regulates nearly 4000 differentially expressed genes (DEGs) in HCT116 cells, a magnitude of transcriptomic perturbation not achieved by the pan-HDAC inhibitor CI-994 . RNA-seq analysis reveals that JPS016, along with other potent HDAC1/2 degraders like JPS014, induces significantly greater global gene expression changes compared to HDAC3-selective degraders (JPS036) or inhibitors [1]. This broad transcriptomic effect correlates directly with enhanced apoptosis and cell cycle arrest [2].

transcriptomics differential gene expression HDAC degrader vs inhibitor

JPS016 (TFA) Exhibits Distinct Hook Effect for HDAC3 vs. JPS036, Enabling Dose-Dependent Selectivity Tuning

JPS016 exhibits a characteristic hook effect for HDAC3 degradation, wherein efficacy decreases at supra-optimal concentrations, while JPS036 (PROTAC 22) displays a standard dose-response curve for HDAC3 [1]. This differential behavior arises from subtle modifications in the VHL ligand attachment and linker composition, providing researchers with a unique tool to probe concentration-dependent degradation selectivity [2]. The hook effect can be mitigated by modifying the VHL ligand attachment point, as demonstrated in the evolution from JPS016 to JPS036 [3].

PROTAC hook effect HDAC3 degradation dose-response

JPS016 (TFA) Degradation of HDAC1/2 Activates PINK1/Parkin Mitophagy and Exopher Formation in Cardiomyocytes, a Unique Functional Outcome Not Reported for Inhibitors

In HL-1 cardiomyocytes treated with lipopolysaccharide (LPS), JPS016 significantly enhanced cell viability, reduced mitochondrial damage, and increased both histone acetylation and lactylation [1]. Mechanistically, JPS016 activated the PINK1/Parkin mitophagy pathway and markedly increased the formation of exophers—extracellular vesicles responsible for removing damaged mitochondria . Pharmacological inhibition experiments confirmed that mitophagy, rather than general autophagy, was essential for exopher biogenesis and the protective effect of JPS016 [2]. This cardioprotective mechanism has not been reported for conventional HDAC inhibitors.

mitophagy exophers septic cardiomyopathy

JPS016 (TFA) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Functional Genomics and Epigenetic Profiling of HDAC1/2-Mediated Transcriptional Regulation

Researchers studying the genome-wide transcriptional consequences of HDAC1/2 degradation should utilize JPS016, which induces nearly 4000 differentially expressed genes (DEGs) in HCT116 cells—a magnitude of perturbation not achieved by pan-HDAC inhibitors like CI-994 . This broad transcriptomic footprint makes JPS016 an ideal tool for mapping HDAC1/2-dependent gene regulatory networks and for benchmarking PROTAC-induced transcriptional reprogramming against small-molecule inhibitors [1].

Cancer Cell Apoptosis and Cell Cycle Arrest Studies Requiring HDAC1/2 Degradation

JPS016 is the preferred reagent for investigations linking HDAC1/2 degradation to apoptosis and cell cycle arrest. Unlike HDAC3-selective degraders (e.g., JPS036) or pan-HDAC inhibitors, JPS016's balanced HDAC1/2 degradation profile (DC50 = 550 nM for HDAC1, Dmax = 77%) correlates directly with robust apoptotic induction and sub-G1 cell cycle arrest in HCT116 colon cancer cells . Studies focused on PROTAC-mediated cell death mechanisms should select JPS016 over isoform-selective alternatives [1].

PROTAC Hook Effect Mechanistic Studies and Linker Optimization Research

JPS016 exhibits a characteristic hook effect for HDAC3 degradation, a phenomenon where degradation efficacy decreases at supra-optimal concentrations . This concentration-dependent behavior provides a valuable experimental system for probing the ternary complex dynamics underlying the hook effect and for structure-activity relationship (SAR) studies aimed at optimizing linker length and composition to mitigate this effect [1]. Researchers comparing hook effect-prone PROTACs (JPS016) with standard dose-response PROTACs (JPS036) can dissect the molecular determinants of degrader cooperativity.

Mitochondrial Quality Control and Mitophagy Research in Cardiomyocytes

JPS016 uniquely activates the PINK1/Parkin mitophagy pathway and promotes exopher formation in LPS-treated HL-1 cardiomyocytes, protecting against mitochondrial damage and enhancing cell viability . This functional phenotype is not reported for conventional HDAC inhibitors, positioning JPS016 as a specialized tool for investigating the intersection of HDAC degradation, mitochondrial quality control, and exopher-mediated organelle clearance in models of septic cardiomyopathy and related cardiovascular pathologies [1].

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